REACTION_CXSMILES
|
[Cl:1][C:2]1[C:3]([O:11][CH3:12])=[C:4]([CH2:9]O)[CH:5]=[N:6][C:7]=1[CH3:8].S(Cl)([Cl:15])=O>C(Cl)(Cl)Cl>[Cl:1][C:2]1[C:7]([CH3:8])=[N:6][CH:5]=[C:4]([CH2:9][Cl:15])[C:3]=1[O:11][CH3:12]
|
Name
|
(5-chloro-4-methoxy-6-methylpyridin-3-yl)methanol
|
Quantity
|
520 mg
|
Type
|
reactant
|
Smiles
|
ClC=1C(=C(C=NC1C)CO)OC
|
Name
|
|
Quantity
|
20 mL
|
Type
|
solvent
|
Smiles
|
C(Cl)(Cl)Cl
|
Name
|
|
Quantity
|
0.38 mL
|
Type
|
reactant
|
Smiles
|
S(=O)(Cl)Cl
|
Type
|
CUSTOM
|
Details
|
The resulting mixture was stirred at the same temperature as above for 3 hours
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
under cooling on ice
|
Type
|
CONCENTRATION
|
Details
|
Thereafter, the reaction solution was concentrated
|
Type
|
ADDITION
|
Details
|
ethyl acetate was then added to the concentrate
|
Type
|
WASH
|
Details
|
The resulting mixture was washed with saturated sodium bicarbonate solution, water, and saturated saline in this order
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
The organic layer was dried over anhydrous sodium sulfate
|
Type
|
DISTILLATION
|
Details
|
the solvent was then distilled away
|
Type
|
CUSTOM
|
Details
|
The residue was purified by silica gel chromatography (ethyl acetate-hexane)
|
Reaction Time |
3 h |
Name
|
|
Type
|
product
|
Smiles
|
ClC=1C(=NC=C(C1OC)CCl)C
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 550 mg |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |